

"N-(2-Bromophenyl)cinnamamide" spectral data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *N*-(2-Bromophenyl)cinnamamide

Cat. No.: B3162760

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An In-Depth Technical Guide to the Spectral Data of **N-(2-Bromophenyl)cinnamamide**

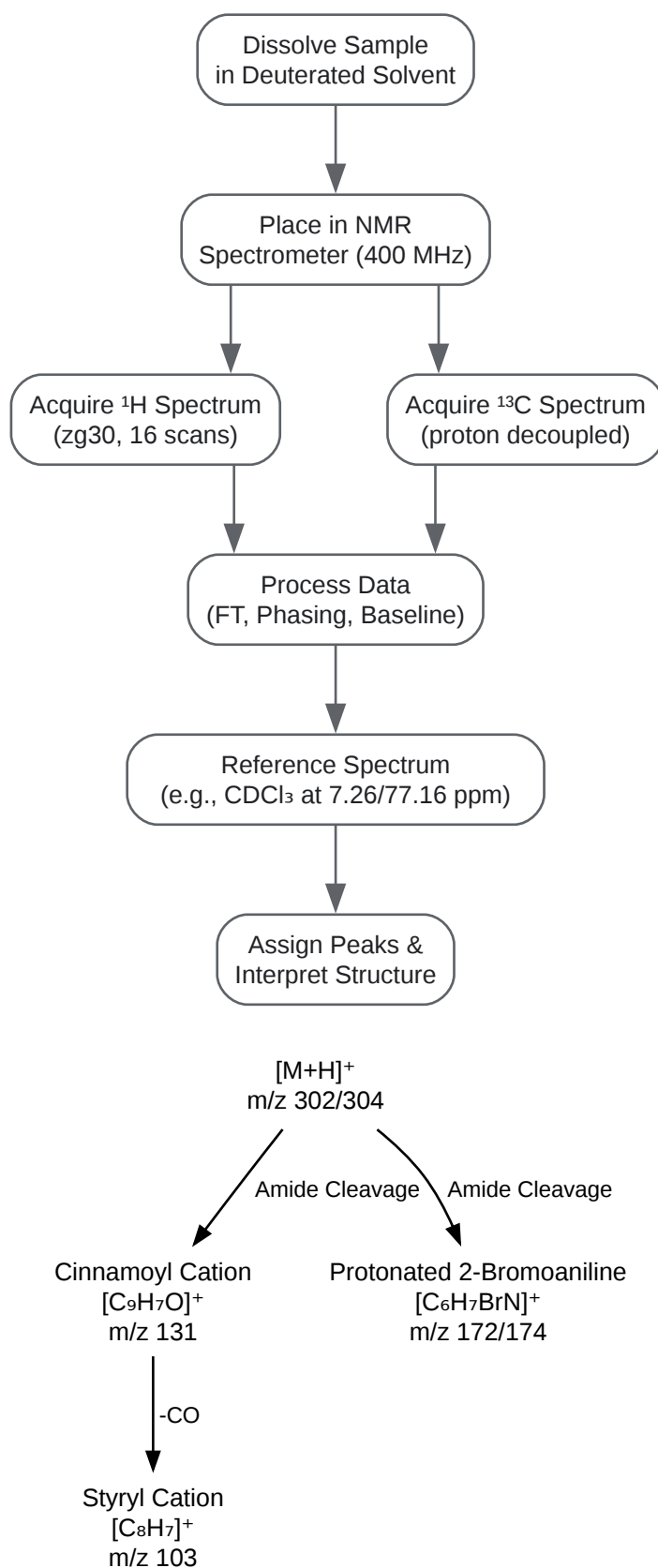
Introduction

N-(2-Bromophenyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide class, which are derivatives of cinnamic acid. The cinnamamide scaffold is of significant interest in medicinal chemistry and drug development, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The presence of the 2-bromophenyl group introduces specific steric and electronic properties that can modulate the compound's chemical reactivity and biological interactions.

This technical guide serves as a comprehensive resource for researchers and scientists, providing a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and structural elucidation of **N-(2-Bromophenyl)cinnamamide**. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by data from analogous structures found in peer-reviewed literature.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of **N-(2-Bromophenyl)cinnamamide** are numbered as shown below. This systematic numbering will be used throughout the guide to correlate spectral data with specific nuclei.



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